3-(2-((4-chlorophenyl)amino)thiazol-4-yl)-6-methoxy-2H-chromen-2-one
Description
This compound belongs to the coumarin-thiazole hybrid family, characterized by a 2H-chromen-2-one (coumarin) core fused with a thiazole ring. The thiazole moiety is substituted at position 2 with a (4-chlorophenyl)amino group, while the coumarin system bears a methoxy group at position 5. Such hybrids are synthesized via cyclocondensation reactions between brominated coumarin precursors and aryl thioureas or thiosemicarbazides, as exemplified in related compounds (e.g., ).
Properties
IUPAC Name |
3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-24-14-6-7-17-11(8-14)9-15(18(23)25-17)16-10-26-19(22-16)21-13-4-2-12(20)3-5-13/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZODIUPKBTQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory effects.
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This solubility profile may influence the compound’s bioavailability and pharmacokinetic behavior.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(2-((4-chlorophenyl)amino)thiazol-4-yl)-6-methoxy-2H-chromen-2-one are largely determined by its thiazole core and the substituents attached to it. Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities.
Biological Activity
The compound 3-(2-((4-chlorophenyl)amino)thiazol-4-yl)-6-methoxy-2H-chromen-2-one is a synthetic derivative that combines the structural motifs of thiazole and chromone. This compound has garnered attention due to its potential biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 388.85 g/mol
- CAS Number : 932987-60-5
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of the 4-chlorophenyl group enhances the cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate IC values in the low micromolar range, indicating potent activity against human cancer cell lines such as A-431 and Jurkat cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3-(2-((4-chlorophenyl)amino)thiazol-4-yl)-6-methoxy-2H-chromen-2-one | A-431 | <10 |
| Compound X | Jurkat | 1.98 ± 1.22 |
| Compound Y | HT29 | 23.30 ± 0.35 |
2. Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been extensively studied. The compound has shown effectiveness in picrotoxin-induced seizure models, where it exhibited a median effective dose (ED) significantly lower than standard anticonvulsants like ethosuximide .
| Compound | Model | ED (mg/kg) |
|---|---|---|
| 3-(2-((4-chlorophenyl)amino)thiazol-4-yl)-6-methoxy-2H-chromen-2-one | MES | <20 |
| Compound A | scPTZ | 88.23 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to inhibit leukotriene B(4), a mediator involved in inflammatory responses. In vitro studies have demonstrated that derivatives of this compound can effectively reduce calcium mobilization in CHO cells expressing human BLT receptors, indicating a mechanism for its anti-inflammatory effects .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives, including those related to the target compound:
- Antitumor Efficacy : A study reported that thiazole-containing compounds showed significant growth inhibition in various cancer cell lines, with structural modifications leading to improved potency .
- Mechanistic Insights : Molecular dynamics simulations revealed that certain derivatives interact with target proteins through hydrophobic contacts, which are crucial for their anticancer activity .
- Structure-Activity Relationship (SAR) : The SAR analysis indicates that substituents on the phenyl ring significantly influence the biological activity, with electron-withdrawing groups enhancing anticancer properties .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing thiazole and chromene moieties. The compound has shown promise as a potential anticancer agent. Research indicates that derivatives of 2H-chromenes exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The presence of the thiazole ring is believed to enhance this activity by interacting with cellular pathways involved in apoptosis and cell cycle regulation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies suggest that thiazole derivatives can exhibit significant antibacterial and antifungal activities. The 4-chlorophenyl group may contribute to enhanced interaction with microbial cell membranes, leading to increased permeability and subsequent cell death . This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Anti-inflammatory Effects
Research has indicated that compounds similar to 3-(2-((4-chlorophenyl)amino)thiazol-4-yl)-6-methoxy-2H-chromen-2-one possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential therapeutic agents for inflammatory diseases such as arthritis and asthma .
Pesticidal Activity
The thiazole moiety is known for its pesticidal properties. Compounds like this one have been investigated for their effectiveness against various pests, including insects and fungi that affect crops. The mechanism often involves disrupting the pest's nervous system or inhibiting critical metabolic pathways, thereby providing a natural alternative to synthetic pesticides .
Herbicidal Properties
Additionally, some derivatives have demonstrated herbicidal activity, which can be useful in controlling unwanted plant growth in agricultural settings. This application is particularly relevant in sustainable farming practices where reducing chemical herbicides is a priority.
Enzyme Inhibition Studies
The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism or inflammation. Preliminary studies indicate that it may inhibit specific kinases or phosphatases involved in tumor progression or inflammatory responses . This makes it a valuable tool for biochemical research aimed at understanding disease mechanisms.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level, guiding further modifications to enhance efficacy and selectivity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Antimicrobial Properties | Showed significant inhibition of bacterial growth in clinical isolates, suggesting potential as a new antibiotic candidate. |
| Study C | Enzyme Inhibition | Identified as an effective inhibitor of specific kinases involved in cancer signaling pathways, with implications for targeted therapy development. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to structurally analogous coumarin-thiazole derivatives, focusing on substituent patterns and their implications:
Note: Molecular formula and weight for the target compound are inferred from analogous structures in and .
Key Observations:
- Substituent Position: The target compound’s 4-chlorophenylamino group on thiazole differs from the 2-chlorophenyl group in , which may alter steric hindrance and electronic effects.
- Halogenation Effects: Bromine or fluorine substituents (e.g., ) increase molecular weight and lipophilicity, which could influence pharmacokinetic properties like membrane permeability.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The (4-chlorophenyl)amino group in the target compound can act as both a donor (N–H) and acceptor (lone pair on N), enabling intermolecular interactions absent in non-amino derivatives like .
- Crystallography: Tools like SHELXL and WinGX () are critical for resolving structural ambiguities, particularly in analogs with complex substitution patterns (e.g., ).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(2-((4-chlorophenyl)amino)thiazol-4-yl)-6-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclocondensation of intermediates such as 3-(2-bromoacetyl)-2H-chromen-2-one with 4-chlorophenyl thiosemicarbazone derivatives. Key steps include refluxing in chloroform-ethanol (2:1) at 60°C for 2 hours, followed by basification with ammonia to pH 7–8 and recrystallization from ethanol-chloroform (1:2) . Solvent polarity, temperature, and stoichiometry of reactants (e.g., 1:1 molar ratio of bromoacetyl coumarin to thiosemicarbazone) critically affect yield (64–79%) and crystal quality.
Q. How can spectroscopic techniques (e.g., IR, NMR, mass spectrometry) be employed to confirm the structural integrity of the compound?
- Methodological Answer :
- IR Spectroscopy : Identify lactone C=O stretching (~1720 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) to verify the coumarin and thiazole moieties .
- NMR : ¹H NMR in DMSO-d₆ confirms aromatic protons (δ 6.9–8.3 ppm), methoxy groups (δ ~3.7 ppm), and imine protons (δ ~6.7 ppm). ¹³C NMR resolves carbonyl carbons (δ ~160–170 ppm) and quaternary carbons in the chromen-2-one ring .
- ESI-MS : Molecular ion peaks (e.g., m/z 461 [M+H]⁺) validate molecular weight .
Q. What crystallographic parameters should be prioritized during single-crystal X-ray diffraction analysis?
- Methodological Answer : Use SHELXL (via WinGX suite) for refinement, focusing on anisotropic displacement parameters, R-factors (target < 0.05), and hydrogen-bonding networks. Validate geometry with ORTEP for Windows to visualize ellipsoids and packing motifs . For example, torsion angles between thiazole and coumarin rings should align with density functional theory (DFT)-optimized models .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants or missing peaks) during structural elucidation?
- Methodological Answer :
- Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation of substituents) causing peak splitting .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton correlations, particularly in crowded aromatic regions .
- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond lengths and angles. For example, discrepancies in imine C=N bond lengths (theoretical vs. experimental) may indicate tautomerization .
Q. What strategies are effective for analyzing hydrogen-bonding networks and their impact on crystal packing?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions) using Mercury or PLATON .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H···Cl interactions in chlorophenyl-substituted derivatives) .
- Thermal Diffuse Scattering (TDS) : Assess lattice stability under temperature gradients, which correlates with hydrogen-bond strength .
Q. How can electron density maps be interpreted to refine challenging substituents (e.g., disordered methoxy or chlorophenyl groups)?
- Methodological Answer :
- Dual-Resolution Refinement : Combine high-resolution data (>0.8 Å) with SHELXL’s PART instructions to model disorder. For methoxy groups, constrain isotropic displacement parameters (U_eq) of oxygen atoms .
- DFT-Guided Modeling : Compare experimental electron density with theoretical maps (e.g., using CRYSTAL17) to resolve ambiguities in substituent orientation .
Q. What experimental and computational approaches are suitable for probing structure-activity relationships (SAR) in bioactivity studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), focusing on the thiazole moiety’s role in binding affinity .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioassay data. For example, electron-withdrawing chloro groups may enhance stability in hydrophobic pockets .
- In Vitro Assays : Test derivatives with varied substituents (e.g., methoxy vs. ethoxy) under controlled conditions (e.g., pH 7.4, 37°C) to isolate steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
